molecular formula C19H22N4O3S B2597713 (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2035001-59-1

(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No. B2597713
CAS RN: 2035001-59-1
M. Wt: 386.47
InChI Key: WVJWEBWZYXLFSE-IZZDOVSWSA-N
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Description

(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography

The structural analysis of similar compounds, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, reveals significant insights into the molecular conformation, intramolecular interactions, and crystal packing. These compounds exhibit a twisted molecular structure at the sulfonyl sulfur atom and are characterized by their unique dihedral angles between core structural elements, contributing to their potential bioactive properties. Intramolecular π–π stacking and hydrogen bonding play a crucial role in stabilizing these molecular conformations and influencing their reactivity and interaction with biological targets (Kumar et al., 2012).

Drug Design and Medicinal Chemistry

In the context of drug design, morpholine derivatives and their sulfonyl counterparts serve as privileged scaffolds for the inhibition of key biological pathways, such as the PI3K-AKT-mTOR pathway, crucial in cancer and other diseases. The discovery of non-nitrogen containing morpholine isosteres, such as those based on 3-oxabicyclo[4.1.0]heptane, showcases the innovative approach to mimic the conformational and electronic properties of morpholine-based inhibitors, providing a new avenue for selective and potent therapeutic agents (Hobbs et al., 2019).

Synthesis and Chemical Reactions

The synthesis and functionalization of pyrimidine and morpholine rings are key areas of research, with applications ranging from the development of novel pharmaceuticals to materials science. For instance, the creation of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through nucleophilic substitution reactions demonstrates the versatility of these heterocycles in forming complex structures with potential bioactive properties (Zaki et al., 2017).

Biological Studies and Pharmacological Applications

Morpholine and pyrimidine derivatives have been studied extensively for their biological activities, including as caspase-3 inhibitors in apoptosis regulation, highlighting their therapeutic potential in treating diseases where apoptosis plays a significant role, such as cancer and neurodegenerative disorders (Kravchenko et al., 2005).

properties

IUPAC Name

4-[6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15-2-4-16(5-3-15)6-11-27(24,25)23-13-17-12-20-19(21-18(17)14-23)22-7-9-26-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWEBWZYXLFSE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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